molecular formula C15H17N3O2S B4505460 N-cyclopropyl-2-[(4-methoxybenzyl)amino]-1,3-thiazole-4-carboxamide

N-cyclopropyl-2-[(4-methoxybenzyl)amino]-1,3-thiazole-4-carboxamide

Cat. No.: B4505460
M. Wt: 303.4 g/mol
InChI Key: FFOLRFDYCKLYRL-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-[(4-methoxybenzyl)amino]-1,3-thiazole-4-carboxamide is a useful research compound. Its molecular formula is C15H17N3O2S and its molecular weight is 303.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 303.10414797 g/mol and the complexity rating of the compound is 357. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Synthetic Routes and Structural Analysis : The synthesis of thiazole derivatives often involves multicomponent reactions or stepwise procedures that incorporate cyclopropyl and methoxybenzyl groups. For example, a study describes the synthesis and characterization of thiazole derivatives using a cost-effective and step-economy approach. These compounds are characterized using various spectroscopic techniques like NMR, LC-MS, and IR, confirming their structural integrity and highlighting the importance of specific substituents in achieving desired chemical properties (Sydorenko et al., 2022).

Biological Activities

Antimicrobial and Cytotoxic Activities : The incorporation of cyclopropyl and methoxybenzyl groups into thiazole frameworks has been shown to impart significant biological activities. Certain derivatives demonstrate weak to moderate antibacterial and antifungal activities against various strains, indicating their potential as leads for developing new antimicrobial agents. For instance, compounds with thiazolidine-2,4-dione cores have been evaluated for their antimicrobial efficacy, showcasing activity against both Gram-positive and Gram-negative bacteria (Abd Alhameed et al., 2019).

Application in Medicinal Chemistry

Antiproliferative Properties : Research into thiazole derivatives also extends into exploring their potential antiproliferative effects against various cancer cell lines. Studies have synthesized and assessed the cytotoxic activities of certain thiazole compounds, revealing significant inhibitory activity and suggesting a promising avenue for anticancer drug development. The structural components, such as the methoxybenzyl group, play a crucial role in modulating these biological activities (Lu et al., 2021).

Properties

IUPAC Name

N-cyclopropyl-2-[(4-methoxyphenyl)methylamino]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c1-20-12-6-2-10(3-7-12)8-16-15-18-13(9-21-15)14(19)17-11-4-5-11/h2-3,6-7,9,11H,4-5,8H2,1H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFOLRFDYCKLYRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC(=CS2)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-cyclopropyl-2-[(4-methoxybenzyl)amino]-1,3-thiazole-4-carboxamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.